2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile
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Overview
Description
2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile, also known as MPMP, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. MPMP has shown promising results in preclinical studies as a potential treatment for type 2 diabetes and obesity.
Scientific Research Applications
Synthesis and Antibacterial Activity
One study describes the synthesis of thiophenes, where a similar compound, 2-[Bis(methylthio)methylene]propanedinitrile, is reacted with piperidine among other reagents, to afford derivatives with potential antibacterial activities. The synthesized compounds were characterized by various spectroscopic methods, indicating the significance of such chemical structures in developing new antibacterial agents (Al-Adiwish et al., 2012).
Applications in Li-ion Batteries
Another study highlights the use of a piperidinium-based ionic liquid as a co-solvent in Li-ion batteries, suggesting that compounds with piperidinyl groups may contribute to advancements in energy storage technologies. This research shows the potential of such compounds in improving the conductivity and performance of Li-ion batteries (Kim et al., 2013).
Synthesis of Substituted Pyridines
A process involving the displacement of a methylsulfinyl group from the pyridine ring to elaborate 2-aminopyridines showcases another application of related compounds in the synthesis of complex organic molecules. This demonstrates the utility of such compounds in constructing diverse organic structures with potential applications in drug development and materials science (Teague, 2008).
Catalytic Properties in Organic Synthesis
Research on 2-phenylsulfanylpyridine and its derivatives, including their Au(III) chloride complexes, emphasizes the catalytic properties of these compounds. Such research underlines the importance of sulfur and nitrogen-containing compounds in catalysis, potentially useful in organic synthesis and industrial applications (Mruk et al., 2020).
Anticancer Activity
The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives from a process involving piperidine suggests the exploration of novel compounds for anticancer activity. This research indicates the potential of such chemical structures in medicinal chemistry for developing new therapeutic agents (Hadiyal et al., 2020).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, but without specific studies, it’s hard to predict the exact target of this compound .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Piperidine derivatives are known to be involved in a wide range of biochemical processes .
properties
IUPAC Name |
2-[methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-14-10(9(7-11)8-12)13-5-3-2-4-6-13/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVREQPIGIZEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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